N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

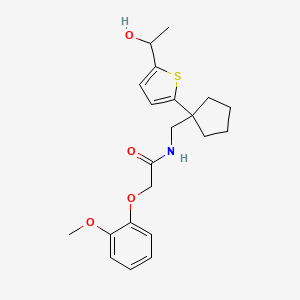

The compound N*-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide features a multifunctional structure combining a cyclopentane ring fused to a thiophene moiety, a hydroxyethyl substituent, and a 2-(2-methoxyphenoxy)acetamide group. Key structural elements include:

- 2-(2-Methoxyphenoxy)acetamide: A common pharmacophore in NSAIDs and enzyme inhibitors.

- Hydroxyethyl group: Enhances hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-15(23)18-9-10-19(27-18)21(11-5-6-12-21)14-22-20(24)13-26-17-8-4-3-7-16(17)25-2/h3-4,7-10,15,23H,5-6,11-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEGTPNUUIEXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)COC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.5 g/mol. The compound features a thiophene ring, a cyclopentyl group, and a methoxyphenoxy moiety, which contribute to its diverse biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₂S₂ |

| Molecular Weight | 335.5 g/mol |

| CAS Number | 2034499-83-5 |

Antioxidant Activity

Research has demonstrated that compounds with similar thiophene structures exhibit significant antioxidant properties. For instance, studies utilizing the ABTS assay have shown that related compounds can effectively scavenge free radicals, indicating potential applications in oxidative stress-related diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.

- Interference with Cell Membrane Integrity : It could disrupt bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound using a microdilution method. Results indicated a concentration-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited moderate antioxidant activity, comparable to standard antioxidants used in research. This finding supports further exploration into its use for preventing oxidative damage in biological systems .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by:

- A cyclopentyl group

- A thiophene moiety

- An acetamide functional group

This structural complexity is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The thiophene derivatives have been particularly noted for their efficacy in this regard .

Anticancer Potential

The compound's potential as an anticancer agent is under investigation. Similar compounds have shown effectiveness in targeting cancer cell lines, suggesting that N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide may also possess properties that inhibit tumor growth and proliferation.

G Protein-Coupled Receptor Modulation

The compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Modulation of these receptors can lead to therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the cyclopentyl ring.

- Introduction of the thiophene moiety.

- Acetylation to form the acetamide group.

Optimizing these steps is crucial for improving yield and purity, which are essential for research applications.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs from Thiadiazole and Thiophene Derivatives

documents acetamides with 1,3,4-thiadiazole cores and 2-(2-methoxyphenoxy)acetamide side chains (e.g., compounds 5k, 5l, 5m). These analogs differ in their heterocyclic cores but share the 2-methoxyphenoxy group, enabling comparisons of substituent effects on physicochemical properties (Table 1).

Table 1: Physicochemical Comparison of Selected Acetamides

Key Observations :

- The 1,3,4-thiadiazole core in compounds confers higher melting points (135–140°C) compared to thiophene-based analogs, likely due to increased polarity and crystallinity.

- The hydroxyethyl group in the target compound may improve aqueous solubility over sulfur-containing substituents (e.g., methylthio, benzylthio).

Cyclopentyl Acetamide Derivatives with Bioactive Cores

and describe N-cyclopentyl acetamides with thiazoline cores (e.g., 4a–4i), which inhibit monoamine oxidase (MAO) enzymes. While these compounds lack the thiophene and 2-methoxyphenoxy groups, their cyclopentylmethyl linkage suggests structural strategies for enhancing blood-brain barrier penetration and enzyme binding.

Table 2: Bioactivity Comparison of Cyclopentyl Acetamides

Thiophene-Based Acetamides

reports N-(3-acetyl-2-thienyl)acetamides, which share the thiophene backbone but lack the cyclopentyl and 2-methoxyphenoxy groups. These compounds are synthesized via a modified Gewald reaction, highlighting methodologies applicable to the target compound’s thiophene moiety.

Phenoxy Acetamides with Pharmacological Activity

and describe phenoxy acetamide derivatives with anti-inflammatory and analgesic activities. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits structural similarity to penicillin lateral chains and demonstrates hydrogen-bond-driven crystallinity. The target compound’s 2-methoxyphenoxy group may similarly engage in π-π stacking or hydrogen bonding, influencing receptor binding.

Q & A

Q. What are the recommended synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, starting with functionalized thiophene and cyclopentane precursors. For example, thiophene derivatives can undergo alkylation or cyclization reactions to form the cyclopentylmethyl backbone. The acetamide moiety is introduced via nucleophilic acyl substitution. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) should utilize statistical Design of Experiments (DOE) methodologies to minimize trial-and-error approaches. DOE enables efficient screening of variables like reaction time and stoichiometry, reducing resource consumption while maximizing yield . Intermediate characterization via NMR and mass spectrometry is critical to confirm structural integrity at each step .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and assessing purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the molecular structure, particularly the stereochemistry of the cyclopentyl and thiophene moieties. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection, targeting a purity threshold of ≥95% for academic research. X-ray crystallography, as demonstrated in analogous acetamide derivatives, provides definitive confirmation of crystal packing and stereoelectronic effects .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Standardized protocols for reagent preparation, reaction monitoring (e.g., TLC, in-situ IR), and purification (e.g., column chromatography, recrystallization) are critical. Detailed documentation of solvent batch quality, catalyst activity, and ambient conditions (humidity, temperature) minimizes variability. Collaborative validation through inter-laboratory studies, coupled with open-access data sharing platforms, enhances reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity and reactivity of derivatives of this compound?

Quantum chemical calculations (e.g., DFT for reaction pathway analysis) and molecular docking simulations can predict binding affinities to target proteins. Tools like PubChem’s molecular descriptor datasets and reaction path search algorithms (e.g., ICReDD’s computational-experimental feedback loop) enable efficient design of derivatives with optimized pharmacokinetic properties. These methods reduce reliance on trial-and-error synthesis .

Q. How can discrepancies in structure-activity relationship (SAR) data for analogs of this compound be resolved?

Data contradictions often arise from minor structural variations (e.g., substituent positioning on the phenyl ring) or assay conditions. Systematic SAR analysis should include:

Q. What methodologies are effective for studying the environmental fate and degradation pathways of this compound?

Advanced oxidation processes (AOPs) and hydrolysis studies under varying pH/temperature conditions can simulate environmental degradation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation byproducts. Computational models (e.g., EPI Suite) predict biodegradation half-lives and ecotoxicity, aligning with DOE’s atmospheric chemistry research frameworks .

Q. How do heterogeneous vs. homogeneous reaction conditions impact the scalability of synthesizing this compound?

Heterogeneous catalysis (e.g., immobilized catalysts on silica) often improves yield and simplifies purification but may require higher temperatures. Homogeneous conditions offer faster kinetics but necessitate additional steps for catalyst recovery. Membrane separation technologies (e.g., nanofiltration) can address scalability challenges by enabling continuous-flow synthesis and in-line purification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.